molecular formula C12H9NO2 B3214309 4-Phenoxynicotinaldehyde CAS No. 114077-83-7

4-Phenoxynicotinaldehyde

Cat. No. B3214309
M. Wt: 199.2 g/mol
InChI Key: CXMWJRUSNAAKCG-UHFFFAOYSA-N
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Patent
US05112386

Procedure details

A solution of phenol (1.34 g, 14.3 mmol) in DMF (25 ml) was stirred with anhydrous potassium carbonate (0.99 g, 7.2 mmol) at 70°-80° C. for 40 minutes. 4-Chloro-3-pyridinecarboxaldehyde (2.02 g, 14.3 mmol) and copper bronze powder (0.10 g) were added and the resulting suspension stirred at 100°-110° C. for 2 hours. The reaction mixture was cooled, filtered and the residues washed with ether. The combined ether washings were diluted to 400 ml with more ether, washed with saturated brine (4×) and the solvent removed to give 4-phenoxy-3-pyridinecarboxaldehyde as a pale yellow crystalline solid (2.62 g); melting point 74°-75° C.; infrared max (nujol) 1590, 1695, 2760 cm-1 ; 1H NMR delta (CDCl3) 6.75 (1H broad), 7.15 (2H,d), 7.35 (1H,t), 7.50 (2H,t), 8.5-9.7 (2H,broad), 10.7 (1H,s).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[CH:21]=[O:22]>CN(C=O)C.[Cu]>[O:7]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[CH:21]=[O:22])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension stirred at 100°-110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residues washed with ether
ADDITION
Type
ADDITION
Details
The combined ether washings were diluted to 400 ml with more ether
WASH
Type
WASH
Details
washed with saturated brine (4×)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.